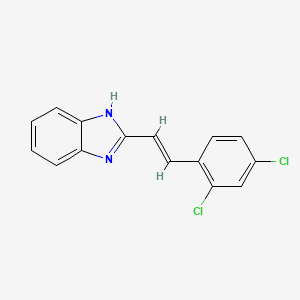

2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

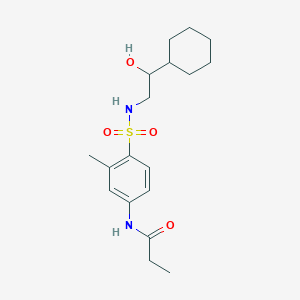

“2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole” is a compound that has been studied for its interesting photomechanical behaviors . The dynamic molecular crystals of this compound exhibit a photosalient effect, which is a rod-like crystal based on a metal-free olefin driven by photodimerization .

Synthesis Analysis

The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . The raw materials used are usually m-dichlorobenzene and acetic anhydride, and the catalyst is anhydrous aluminum trichloride .Molecular Structure Analysis

The molecular structure of “2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole” is complex and unique. It has been reported that [2+2] cycloaddition takes place between two different conformational isomers of this compound due to the rotation of the benzoxazole ring around the C−C bond in an excited state before photodimerization .Applications De Recherche Scientifique

Corrosion Inhibition

2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, as a derivative within the broader class of benzimidazole compounds, has shown potential in the field of corrosion inhibition. Research on similar benzimidazole derivatives revealed their effectiveness in protecting iron against corrosion in hydrochloric acid solutions. These compounds, including 2-aminobenzimidazole and others, act by adsorbing onto the iron surface, following the Langmuir adsorption isotherm. This process suppresses both the cathodic and anodic corrosion processes, with effectiveness increasing alongside inhibitor concentration. This suggests the potential for 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole to serve in similar applications, emphasizing the need for further investigation into its specific corrosion inhibition properties (K. F. Khaled, 2003).

Antimicrobial and Antitubercular Agents

The benzimidazole core structure, including derivatives like 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, has been explored for its antimicrobial properties. Studies on benzimidazole derivatives have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains. For instance, certain synthesized benzimidazole compounds showed significant inhibitory effects on pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, underscoring their potential as antimicrobial agents. This broad-spectrum activity indicates the potential for 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole and similar compounds to be developed into new antimicrobial drugs, especially considering their structural flexibility and the possibility of chemical modifications to enhance their activity and selectivity (F. Bassyouni et al., 2012).

DNA Interaction and Anticancer Activity

Benzimidazole derivatives have been investigated for their ability to interact with DNA and exhibit anticancer activity. For example, certain 1H-benzimidazole derivatives have been found to inhibit mammalian type I DNA topoisomerases, enzymes crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth, indicating the therapeutic potential of benzimidazole derivatives in cancer treatment. Given the structural similarities, 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole may also possess DNA-interacting capabilities, warranting further research into its potential anticancer properties (A. S. Alpan et al., 2007).

Mécanisme D'action

Orientations Futures

The future directions for the study of “2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole” could involve further exploration of its photomechanical behaviors and potential applications . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMIBXPTGMOQDK-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

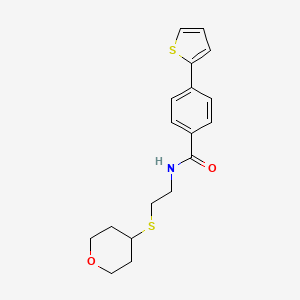

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2926341.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2926343.png)

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)

![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)

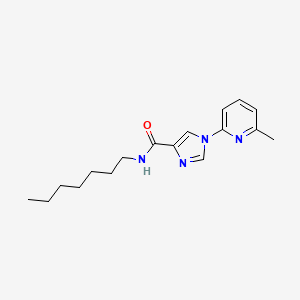

![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

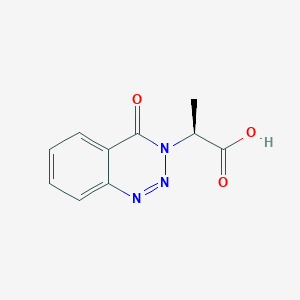

methanone O-isopropyloxime](/img/structure/B2926360.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)